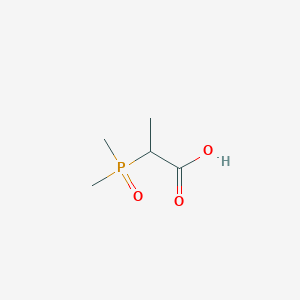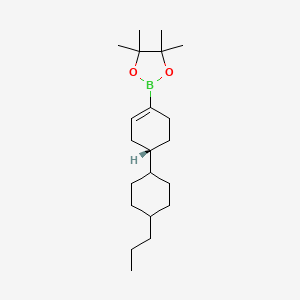![molecular formula C15H12FNO3 B2933140 2-[(2-Fluorobenzoyl)amino]-4-methylbenzenecarboxylic acid CAS No. 866150-31-4](/img/structure/B2933140.png)
2-[(2-Fluorobenzoyl)amino]-4-methylbenzenecarboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“2-[(2-Fluorobenzoyl)amino]-4-methylbenzenecarboxylic acid” is a chemical compound with the molecular formula C15H12FNO3 . It is related to the class of organic compounds known as benzophenones .
Molecular Structure Analysis
The molecular structure of “this compound” consists of a benzene ring substituted with a fluorobenzoyl group, an amino group, and a carboxylic acid group . The exact 3D structure is not available in the current data.科学的研究の応用
Synthesis and Intermediate Applications
2-Fluoro-4-bromobiphenyl, a key intermediate in the manufacture of flurbiprofen, has been developed through practical synthesis methods involving 2-fluoro-4-bromoaniline, a compound closely related to 2-[(2-Fluorobenzoyl)amino]-4-methylbenzenecarboxylic acid. This synthesis provides a foundation for further applications in pharmaceuticals, showcasing the compound's significance in the creation of anti-inflammatory and analgesic materials. The method emphasizes the need for safe handling due to the toxic and potentially explosive nature of some reagents, highlighting the compound's role in facilitating safer, more efficient production processes for medically relevant substances (Qiu et al., 2009).
Environmental Impact and Degradation Pathways
The environmental persistence and degradation pathways of compounds like this compound and its derivatives have been a subject of study, with a focus on their behavior in aquatic environments. Studies on similar compounds, such as parabens (which share some structural similarities), have shown that despite relatively good elimination from wastewater, these compounds remain present at low levels in effluents and can be ubiquitous in surface water and sediments. This research underscores the environmental footprint of such compounds and the need for further studies to understand their fate and impact on ecosystems (Haman et al., 2015).
Pharmaceutical and Medical Applications
Explorations into the pharmacological activities of related compounds, such as gallic acid, have shed light on their potential anti-inflammatory properties. Studies have detailed the mechanisms through which these compounds exert their effects, particularly through the modulation of MAPK and NF-κB signaling pathways. This research suggests a promising avenue for the development of treatments for inflammation-related diseases, providing a theoretical basis for the clinical application of derivatives of this compound and guiding future research and medicinal development (Bai et al., 2020).
Chemosensors and Analytical Applications
The development of chemosensors based on related structural frameworks highlights the compound's utility in detecting various analytes. These applications demonstrate the high selectivity and sensitivity of such chemosensors, pointing to the compound's potential in creating advanced detection systems for metals, anions, and neutral molecules. This area of research exemplifies the versatility of this compound derivatives in contributing to technological advancements in analytical chemistry (Roy, 2021).
特性
IUPAC Name |
2-[(2-fluorobenzoyl)amino]-4-methylbenzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12FNO3/c1-9-6-7-11(15(19)20)13(8-9)17-14(18)10-4-2-3-5-12(10)16/h2-8H,1H3,(H,17,18)(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZQRZEUPXJJCHI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C(=O)O)NC(=O)C2=CC=CC=C2F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12FNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![1-[4-(3-Methyl-1-benzothiophene-2-carbonyl)piperazin-1-yl]but-2-yn-1-one](/img/structure/B2933057.png)





![2-methoxy-N-[5-(2-methylsulfanylphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2933068.png)



![2-(4-methoxyphenyl)-5-(3,4,5-trimethoxyphenyl)-3H-imidazo[4,5-b]pyridine-7-carboxylic acid](/img/structure/B2933074.png)

![(2Z)-2-cyano-3-{3-[(2-cyanophenyl)methoxy]phenyl}prop-2-enamide](/img/structure/B2933078.png)

